molecular formula C7H7F3N2OS B1382107 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide CAS No. 1628317-82-7

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide

Cat. No. B1382107
Key on ui cas rn: 1628317-82-7
M. Wt: 224.21 g/mol
InChI Key: CNZNHOKCAAJNCF-UHFFFAOYSA-N
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Patent
US09216993B2

Procedure details

8.4 g of 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide was refluxed in a mixture of 28 mL of triethylorthoformate and 20 mL of acetic acid for 4 hs. Solvents were removed under reduced pressure and the residue was triturated hexane-ethyl acetate mixture (1:1). The solid was filtered off to afford 5.7 g of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one. 1H NMR MeOH-d4 (300 MHz): 12.6 (br, 1H), 8.14 (s, 1H), 7.42 (s, 1H), 4.07 (q, 2H, J 11.0 Hz). 13C NMR MeOH-d4 (75 MHz): 164.5, 157.01, 146.1, 128.4, 124.6, 123.5, 33.6 (q, J31.5 Hz).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH2:10][C:11]([F:14])([F:13])[F:12])=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8].[CH2:15](OC(OCC)OCC)C>C(O)(=O)C>[F:13][C:11]([F:12])([F:14])[CH2:10][C:4]1[S:3][C:2]2[N:1]=[CH:15][NH:9][C:7](=[O:8])[C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
NC=1SC(=CC1C(=O)N)CC(F)(F)F
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated hexane-ethyl acetate mixture (1:1)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off

Outcomes

Product
Name
Type
product
Smiles
FC(CC1=CC2=C(N=CNC2=O)S1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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